9-phenanthryl beta-D-glucosiduronic acid
Overview
Description
9-phenanthryl beta-D-glucosiduronic acid (PGUA) is a molecule that has gained significant attention in scientific research due to its unique properties. PUGA is a glucuronide derivative of phenanthrene, which is a polycyclic aromatic hydrocarbon. The molecule has been synthesized using various methods and has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of PUGA is not fully understood. However, studies have suggested that PUGA exerts its effects by modulating various signaling pathways. PUGA has been shown to inhibit the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in inflammation and cancer. PUGA has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects
PUGA has been shown to have various biochemical and physiological effects. Studies have reported that PUGA can reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. PUGA has also been shown to reduce oxidative stress by increasing the production of antioxidant enzymes. In addition, PUGA has been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
PUGA has several advantages for use in lab experiments. The molecule is stable and can be easily synthesized using various methods. PUGA is also relatively non-toxic and has been shown to have low cytotoxicity. However, PUGA has some limitations for use in lab experiments. The molecule is hydrophobic, which can make it difficult to dissolve in aqueous solutions. In addition, PUGA can exhibit non-specific binding to proteins, which can complicate its use in biochemical assays.
Future Directions
There are several future directions for research on PUGA. One area of research is the development of PUGA derivatives with improved properties. Another area of research is the investigation of the molecular targets of PUGA and the signaling pathways involved in its effects. Additionally, further studies are needed to determine the efficacy of PUGA in preclinical and clinical models of disease. Finally, the development of novel methods for the synthesis of PUGA and its derivatives is an area of ongoing research.
Conclusion
In conclusion, PUGA is a molecule with unique properties that has shown promising results in scientific research. The molecule has been synthesized using various methods and has been studied for its potential therapeutic applications. PUGA exerts its effects by modulating various signaling pathways and has been shown to have anti-inflammatory, antioxidant, and anticancer properties. PUGA has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on PUGA, including the development of PUGA derivatives with improved properties and the investigation of its molecular targets and signaling pathways.
Scientific Research Applications
PUGA has been extensively studied for its potential therapeutic applications. The molecule has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. PUGA has been studied for its potential use in the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenanthren-9-yloxyoxane-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O7/c21-15-16(22)18(19(24)25)27-20(17(15)23)26-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9,15-18,20-23H,(H,24,25)/t15-,16-,17+,18-,20+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVADHOLYTSDFGC-HBWRTXEVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)OC4C(C(C(C(O4)C(=O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501255031 | |
Record name | 9-Phenanthrenyl β-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501255031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
177194-36-4 | |
Record name | 9-Phenanthrenyl β-D-glucopyranosiduronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=177194-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Phenanthrenyl β-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501255031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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